molecular formula C13H15FN2OS B12327210 [2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine

[2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine

Cat. No.: B12327210
M. Wt: 266.34 g/mol
InChI Key: NWABQYMFQUATBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a chemical compound with a complex structure that includes a fluorophenyl group, a thiazole ring, and an amine hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Fluorophenyl Intermediate:

    Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reaction: The fluorophenyl intermediate is then coupled with the thiazole intermediate using a suitable coupling agent, such as a palladium catalyst.

    Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine oxides, reduced thiazoles, and substituted phenyl derivatives.

Scientific Research Applications

[2-(4-fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of [2-(4-fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride apart is its unique combination of a fluorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15FN2OS

Molecular Weight

266.34 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[(2-methoxy-1,3-thiazol-5-yl)methyl]ethanamine

InChI

InChI=1S/C13H15FN2OS/c1-17-13-16-9-12(18-13)8-15-7-6-10-2-4-11(14)5-3-10/h2-5,9,15H,6-8H2,1H3

InChI Key

NWABQYMFQUATBN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(S1)CNCCC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.